1-(4-methyl-1H-benzo[d]imidazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methyl-1H-benzo[d]imidazol-1-yl)ethanone is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science. The structure of this compound includes a benzimidazole ring substituted with a methyl group at the 4-position and an ethanone group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methyl-1H-benzo[d]imidazol-1-yl)ethanone can be synthesized through several synthetic routes. One common method involves the condensation of o-phenylenediamine with acetic anhydride in the presence of a catalyst such as polyphosphoric acid. The reaction typically proceeds under reflux conditions, yielding the desired product after purification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, higher yields, and reduced production costs. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methyl-1H-benzo[d]imidazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, converting the ethanone group to an alcohol.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under controlled conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-(4-Methyl-1H-benzo[d]imidazol-1-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzimidazole derivatives, which are studied for their potential catalytic and material properties.
Biology: The compound is investigated for its biological activities, including antimicrobial, antifungal, and anticancer properties. It acts by interacting with various biological targets, disrupting cellular processes.
Medicine: Research focuses on its potential as a therapeutic agent. Benzimidazole derivatives are known for their antiviral, anti-inflammatory, and antiparasitic activities.
Industry: The compound is used in the development of dyes, pigments, and polymers due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 1-(4-methyl-1H-benzo[d]imidazol-1-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, benzimidazole derivatives are known to inhibit microtubule polymerization, affecting cell division and leading to antiproliferative effects.
Comparison with Similar Compounds
1H-Benzimidazole: The parent compound without the methyl and ethanone substitutions.
2-Methyl-1H-benzimidazole: A similar compound with a methyl group at the 2-position.
1-(4-Chloro-1H-benzo[d]imidazol-1-yl)ethanone: A derivative with a chloro group instead of a methyl group.
Uniqueness: 1-(4-Methyl-1H-benzo[d]imidazol-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 4-position and the ethanone group at the 1-position enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-(4-methylbenzimidazol-1-yl)ethanone |
InChI |
InChI=1S/C10H10N2O/c1-7-4-3-5-9-10(7)11-6-12(9)8(2)13/h3-6H,1-2H3 |
InChI Key |
BLUNUPODUJKDCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N(C=N2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.